![molecular formula C11H7Cl2NO B6415225 2-(2,3-Dichlorophenyl)-5-hydroxypyridine, 95% CAS No. 1261910-43-3](/img/structure/B6415225.png)
2-(2,3-Dichlorophenyl)-5-hydroxypyridine, 95%
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Overview
Description
2-(2,3-Dichlorophenyl)-5-hydroxypyridine, 95% (2,3-DCP-5-OH) is an organic compound that has been studied for its potential applications in laboratory experiments and scientific research. 2,3-DCP-5-OH is an arylhydroxypyridine derivative that is synthesized from 2,3-dichlorophenol and 2,3-dichloroacrolein. It is a colorless to yellowish-brown solid with a melting point of 81-83°C and a boiling point of 205-206°C. It is soluble in water and ethanol, and insoluble in ethyl acetate.
Scientific Research Applications
2-(2,3-Dichlorophenyl)-5-hydroxypyridine, 95% has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, such as 2-(2,3-dichlorophenyl)-5-hydroxy-1,2,3-triazole and 2-(2,3-dichlorophenyl)-5-hydroxy-1,3-dioxolane. It has also been used to study the mechanism of action of certain enzymes and proteins, and to study the biochemical and physiological effects of certain drugs and toxins.
Mechanism of Action
2-(2,3-Dichlorophenyl)-5-hydroxypyridine, 95% has been studied for its potential mechanism of action. It has been suggested that the compound is able to interact with certain enzymes and proteins, leading to changes in their activity. It has also been suggested that the compound is able to interact with certain drugs and toxins, leading to changes in their effects.
Biochemical and Physiological Effects
2-(2,3-Dichlorophenyl)-5-hydroxypyridine, 95% has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes and proteins, leading to changes in their activity. It has also been shown to interact with certain drugs and toxins, leading to changes in their effects.
Advantages and Limitations for Lab Experiments
2-(2,3-Dichlorophenyl)-5-hydroxypyridine, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective starting material for the synthesis of various organic compounds. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, it is insoluble in some solvents, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of 2-(2,3-Dichlorophenyl)-5-hydroxypyridine, 95% in scientific research. One potential direction is the use of the compound as a starting material for the synthesis of more complex organic compounds. Additionally, it could be used to study the mechanism of action of certain enzymes and proteins, as well as the biochemical and physiological effects of certain drugs and toxins. Finally, it could be used to develop new methods for the synthesis of organic compounds or for the study of biochemical and physiological processes.
Synthesis Methods
2-(2,3-Dichlorophenyl)-5-hydroxypyridine, 95% is synthesized in a two-step reaction. The first step involves the reaction of 2,3-dichlorophenol with 2,3-dichloroacrolein in the presence of a base catalyst to form an intermediate. This intermediate is then reacted with a base to yield 2-(2,3-Dichlorophenyl)-5-hydroxypyridine, 95%. The reaction can be conducted under mild conditions and is generally carried out in aqueous media.
properties
IUPAC Name |
6-(2,3-dichlorophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-9-3-1-2-8(11(9)13)10-5-4-7(15)6-14-10/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBNURULCXUNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692684 |
Source
|
Record name | 6-(2,3-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-43-3 |
Source
|
Record name | 6-(2,3-Dichlorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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